ROS Probe, HPF

描述

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe specifically designed for the detection of highly reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite. These reactive oxygen species are involved in various physiological and pathological processes, making HPF a valuable tool in scientific research. HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite, resulting in a bright green fluorescence that can be easily detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

准备方法

The synthesis of hydroxyphenyl fluorescein involves the reaction of fluorescein with hydroxyphenyl groups under specific conditions. The detailed synthetic route includes:

Step 1: Protection of the hydroxyl groups on fluorescein.

Step 2: Introduction of hydroxyphenyl groups through electrophilic aromatic substitution.

Step 3: Deprotection of the hydroxyl groups to yield the final product, hydroxyphenyl fluorescein.

Industrial production methods for HPF typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

化学反应分析

Reaction Mechanism and Specificity

HPF detects hROS via oxidation-driven structural changes that release fluorescent fluorescein derivatives. Key reaction pathways include:

Primary Reactivity (Direct Oxidation):

-

Hydroxyl radical (·OH): HPF reacts via hydrogen abstraction from its phenolic group, generating fluorescein () .

-

Peroxynitrite (ONOO⁻): Direct oxidation of the phenol moiety produces fluorescein with similar fluorescence characteristics .

-

Hypochlorite (OCl⁻): Limited reactivity unless combined with APF (aminophenyl fluorescein), which enhances specificity for OCl⁻ detection .

Secondary Reactivity (Indirect Detection):

-

Hydrogen peroxide (H₂O₂): Requires horseradish peroxidase (HRP) to generate hydroxyl radicals for indirect HPF activation .

-

Peroxyl radicals (ROO·): Contradictory findings exist. While earlier studies reported no reactivity , EPR and HPLC data confirm HPF reacts with AAPH-derived peroxyl radicals, forming fluorescein via phenoxyl radical intermediates .

Selectivity Profile

HPF demonstrates high specificity for hROS over less reactive species:

*Fluorescence intensity measured at 490/515 nm in sodium phosphate buffer (pH 7.4) .

Comparative Performance with Other Probes

HPF outperforms traditional ROS indicators like H₂DCFDA in specificity and stability:

In Vitro Models

-

HT22 Cell Oxidative Stress: HPF fluorescence localized to cytoplasmic mitochondria during glutamate-induced ROS bursts, correlating with oxidative damage .

-

Photodynamic Therapy (PDT): Differentiated Type I (HO·) vs. Type II (¹O₂) mechanisms in fullerenes and bacteriochlorins, showing Pd-(NC)₂BC induced highest HO· production .

In Vivo Imaging

-

Cerebral Ischemia: HPF detected hROS in peri-infarct regions of rat brains post-MCAO, with fluorescence suppressed by the ·OH scavenger MCI-186 .

Limitations and Mitigation Strategies

-

H₂O₂ Insensitivity: Requires HRP supplementation for indirect detection .

-

Peroxyl Radical Controversy: Conflicting reports necessitate validation with complementary methods like EPR .

-

pH Dependency: Optimal reactivity occurs at neutral pH (7.4), limiting use in acidic microenvironments .

HPF’s chemical reactivity profile establishes it as a critical tool for studying oxidative stress in controlled experimental settings. Its selectivity for hROS, coupled with resistance to auto-oxidation, enables reliable detection in complex biological systems, though researchers must account for its limitations through appropriate controls and complementary assays.

科学研究应用

Cellular Studies

HPF is widely used in cellular biology to monitor oxidative stress and apoptosis. For instance, studies have shown that HPF can detect production during apoptosis in HeLa cells and other cell lines. The ability to visualize ROS generation in real-time helps researchers understand the role of oxidative stress in cell death pathways .

Microbial Research

In microbiology, HPF has been utilized to investigate the production of ROS in bacteria under stress conditions, such as antibiotic treatment. It allows for the assessment of oxidative damage and cellular responses, providing insights into microbial metabolism and resistance mechanisms .

Pathophysiological Studies

HPF has been employed in studies examining the role of ROS in various diseases, including cancer and neurodegenerative disorders. By quantifying ROS levels in diseased tissues or cells, researchers can better understand disease mechanisms and potential therapeutic targets .

Environmental Studies

HPF is also applicable in environmental science for assessing oxidative stress in aquatic organisms exposed to pollutants. This application highlights the probe's versatility beyond traditional biological contexts .

Case Studies

Advantages of Using HPF

- Selectivity : HPF exhibits high selectivity for specific ROS compared to other probes like DCFH, which can react with multiple species and lead to ambiguous results .

- Resistance to Autoxidation : Unlike many fluorescent probes that are prone to autoxidation when exposed to light, HPF maintains stability under experimental conditions, ensuring reliable measurements .

- Real-Time Monitoring : The fluorescence response allows for real-time monitoring of ROS levels within living cells or organisms, providing dynamic insights into biological processes.

作用机制

The mechanism of action of hydroxyphenyl fluorescein involves the specific reaction with hydroxyl radicals and peroxynitrite. Upon oxidation by these reactive oxygen species, HPF undergoes a structural change that results in the formation of a fluorescent product. The fluorescence intensity is directly proportional to the concentration of reactive oxygen species, allowing for quantitative analysis .

相似化合物的比较

Hydroxyphenyl fluorescein is compared with other similar fluorescent probes:

Aminophenyl fluorescein (APF): Similar to HPF, APF detects hydroxyl radicals and peroxynitrite but also reacts with hypochlorite. .

Dihydrorhodamine 123: This probe detects a broader range of reactive oxygen species, including hydrogen peroxide and superoxide.

2’,7’-Dichlorodihydrofluorescein (H2DCFDA): This probe is commonly used for detecting general oxidative stress but lacks the specificity of HPF for hydroxyl radicals and peroxynitrite.

Hydroxyphenyl fluorescein stands out due to its high selectivity and stability, making it a preferred choice for detecting specific reactive oxygen species in various research applications .

生物活性

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS) in biological systems. This article explores the biological activity of HPF, detailing its mechanisms, applications, and relevant research findings.

Overview of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen, which include free radicals such as superoxide (), hydroxyl radicals (), and non-radical species like hydrogen peroxide (). While ROS are often associated with oxidative stress and cellular damage, they also play crucial roles in cell signaling and homeostasis.

HPF selectively detects hydroxyl radicals and peroxynitrite through a reaction that results in an increase in fluorescence. The probe operates by undergoing oxidation in the presence of these ROS, leading to the release of fluorescein, which emits fluorescence upon excitation. This characteristic makes HPF especially useful for real-time imaging of ROS in live cells.

Detection Methodology

A study demonstrated the effectiveness of HPF in detecting intracellular ROS levels in living cells. NIH3T3 cells and p53 knockout mouse embryonic fibroblasts were treated with HPF, followed by imaging using confocal fluorescence microscopy. The results indicated that HPF could reliably visualize ROS generation associated with oncogenic transformation .

Comparative Analysis with Other Probes

HPF has been compared with other fluorescent probes such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate). Unlike DCFH-DA, which can be autoxidized and produce false signals, HPF exhibits greater stability and selectivity for detecting high-energy ROS like and hypochlorous acid (). This selectivity is critical for accurately studying the biological roles of individual ROS species .

Study on Bacterial Stress Response

In a study examining bacterial responses to antibiotic treatment, HPF was employed to assess ROS production in Escherichia coli. The findings revealed that HPF effectively detected elevated levels of hydroxyl radicals during oxidative stress conditions induced by antibiotics. This underscores its utility in microbiological research .

Cellular Protective Effects

Research has also focused on the protective effects of various compounds against ROS-induced damage in endothelial cells. For instance, a study evaluated the efficacy of NXQ extract against H2O2-induced oxidative stress using HPF to measure ROS levels. Results indicated that NXQ significantly reduced ROS generation and lactate dehydrogenase leakage, thereby restoring cell viability .

Data Summary Table

属性

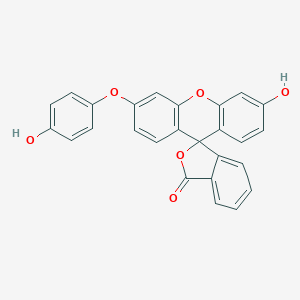

IUPAC Name |

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359010-69-8 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。